(5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide
CAS No.:
Cat. No.: VC18527062
Molecular Formula: C17H16N4O2
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O2 |
|---|---|
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | 3-(2-hydroxy-4,5-dimethylphenyl)-N-pyridin-3-yl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O2/c1-10-6-13(16(22)7-11(10)2)14-8-15(21-20-14)17(23)19-12-4-3-5-18-9-12/h3-9,22H,1-2H3,(H,19,23)(H,20,21) |
| Standard InChI Key | ZFAGLPJUIQPOBH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(2-hydroxy-4,5-dimethylphenyl)-N-pyridin-3-yl-1H-pyrazole-5-carboxamide, reflects its hybrid structure . Its molecular formula, C₁₇H₁₆N₄O₂, corresponds to a molecular weight of 308.33 g/mol . Key structural elements include:
-
A cyclohexadienone ring substituted with methyl groups at positions 3 and 4, conjugated to a pyrazoline moiety.
-
A pyridine ring linked via a carboxamide group at the pyrazoline’s 3-position.
-
Tautomeric potential due to the enol-keto equilibrium in the cyclohexadienone system .
The SMILES notation CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CN=CC=C3 and InChIKey ZFAGLPJUIQPOBH-UHFFFAOYSA-N provide precise stereochemical descriptors .
Physicochemical Properties
Experimental and computed properties include:
-
Solubility: Predicted low aqueous solubility due to aromaticity and hydrophobic substituents.
-
Hydrogen Bonding: Three acceptors (amide carbonyl, pyridine nitrogen, keto oxygen) and two donors (amide NH, hydroxyl group) .
-
Spectral Data: IR spectra show stretches for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹). ¹H-NMR signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm).
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 308.33 g/mol | |
| LogP (Octanol-Water) | 2.3 (Predicted) | |
| Topological Polar Surface | 86.5 Ų | |
| Hydrogen Bond Donors | 2 |
Synthesis and Synthetic Strategies
Reaction Pathways
Synthesis typically involves a multi-step sequence starting from substituted cyclohexadienones and hydrazine carboxamides. Key steps include:
-
Condensation: Cyclohexadienone derivatives react with hydrazine carboxamides under acidic conditions to form the pyrazoline core.
-
Coupling: Suzuki-Miyaura or Ullmann coupling introduces the pyridine moiety.
-
Oxidation/Tautomerization: Air oxidation stabilizes the cyclohexadienone system.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux, 12h | 65% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 48% |
| 3 | O₂, CuCl, DCM, rt | 82% |
Challenges and Optimization
-
Regioselectivity: Competing tautomerization during pyrazoline formation necessitates careful pH control.
-
Purification: Silica gel chromatography achieves >95% purity, confirmed by HPLC .
| Compound | CA IX IC₅₀ (nM) | CA XII IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-Phenyl-pyrazole derivative | 1.5 | 0.8 | |
| 4-Fluoro-phenyl analog | 1.2 | 0.62 |
Antiproliferative Activity
Hybrid indole-pyrazoline derivatives exhibit submicromolar activity against breast (MCF-7) and colon (HCT-116) cancer lines . Mechanistic studies suggest apoptosis induction via Bcl-2/Bax modulation .
Mechanism of Action Hypotheses
Carbonic Anhydrase Interaction
The carboxamide group may coordinate Zn²⁺ in CA active sites, mimicking sulfonamide inhibitors . Molecular docking predicts hydrogen bonding with Thr199 and hydrophobic interactions with Val121 .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: Structural tunability supports SAR studies for oncology targets .
-
Prodrug Potential: Hydroxyl group facilitates prodrug conjugation (e.g., phosphate esters).
Material Science
Conjugated π-systems enable applications in organic semiconductors. Thin-film studies show hole mobility of 0.12 cm²/V·s.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume